molecular formula C20H21N5O4S B2640413 Rsv-IN-1 CAS No. 861139-16-4

Rsv-IN-1

Numéro de catalogue B2640413
Numéro CAS: 861139-16-4
Poids moléculaire: 427.48
Clé InChI: RKHSOIYWKCMPHF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Rsv-IN-1 is an inhibitor of the human respiratory syncytial virus (hRSV) with an IC50 value of 0.11 μM . RSV is a common respiratory virus that usually causes mild, cold-like symptoms . It’s so common that most children have been infected with the virus by age 2 . RSV can also infect adults .


Synthesis Analysis

The early stages of RSV RNA synthesis in cells can be analyzed using a minigenome system . The RNA synthesis in RSV, a negative-sense non-segmented RNA virus, consists of viral gene transcription and genome replication . Gene transcription includes the positive-sense (+) viral mRNA synthesis, 5′-RNA capping and methylation, and 3′ end polyadenylation .


Molecular Structure Analysis

The X-ray structure of PreF bound to the Fab fragment of a human neutralizing antibody reveals plasticity of the epitope, as well as a unique molecular signature for antibodies elicited towards this region of PreF .


Physical And Chemical Properties Analysis

Based on the sequencing of the hypervariable region of the G gene, RSV sequences can be sub-grouped into RSV-A and RSV-B . Several substitutions have been observed which may likely change the antigenicity and pathogenicity of RSV . Multiple glycosylation sites have also been noticed, demonstrating high selection pressure on these genotypes .

Applications De Recherche Scientifique

Feasibility in Clinical Research

  • Remote Study Visits (RSVs) in Myotonic Dystrophy Type 1 : RSVs have been explored as tools for evaluating patients with myotonic dystrophy type 1, including remote quantitative assessment of muscle function. This reflects the potential of RSVs in clinical research for patient evaluation and function assessment (Hamel et al., 2022).

Polar Research and Supply Vessels

  • Polar Research and Supply Vessel (PRSV) Capabilities : The use of PRSVs, such as Britain's RRS Sir David Attenborough and Australia's RSV Nuyina, indicates their critical role in supporting and deploying research activities in polar science. This research focuses on assessing PRSV capabilities for scientific operations in the Arctic and Antarctic regions (Müller & Schøyen, 2021).

Respiratory Syncytial Virus (RSV) Research

  • RSV and Inflammation Mechanisms : Studies on RSV have uncovered its role in causing severe respiratory diseases, focusing on the mechanisms of inflammation and disease development. This includes the identification of pathways and signals crucial for inflammasome activation during RSV infection, providing insights into inflammatory diseases like pneumonia and bronchiolitis (Segovia et al., 2012).
  • Scientometric Analysis of RSV Research : Analysis of global publication output in RSV research highlights the geographic and gender distribution of authors and identifies key journals and cited articles, reflecting the scientific community's focus on RSV (Brüggmann et al., 2017).
  • Brain-Computer Interfaces Using RSVP : Rapid Serial Visual Presentation (RSVP)-based Brain-Computer Interfaces (BCIs) involve studying event-related brain responses to a stream of images, relevant for understanding human-machine symbiosis and optimizing image/information sorting processes involving humans (Lees et al., 2018).
  • Clinical Research on Continuous Positive Airway Pressure (CPAP) for RSV : Investigating the use of CPAP in older infants with RSV infections, this research addresses the lack of evidence and challenges in designing high-quality clinical studies for RSV treatments (De Luca, 2014).
  • RSV Vaccine Development : Research on RSV vaccines focuses on the development of novel vaccine candidates, including live-attenuated and chimeric virus vaccines, which are crucial for preventing RSV in infants and the elderly (Graham, 2017).

Remote Sensing Applications

  • Unmanned Aerial Vehicle (UAV) Remote Sensing for Crop Phenotyping : UAV Remote Sensing Platforms (UAV-RSPs) equipped with different sensors have emerged as important tools for non-destructive high throughput phenotyping in crop science, enabling fast and accurate acquisition of phenotypic information (Yang et al., 2017).

Signal Attenuation in Urban Communication

  • Signal Attenuation by Buildings in IVC : Studying the impact of buildings on Inter-Vehicle Communication (IVC) signal attenuation in urban environments, this research explores how parked cars can improve situation awareness in vehicular networks (Sommer et al., 2014).

Within-Host Genomic Diversity of RSV

  • Dynamics of Genomic Diversity in RSV Infection : Investigating the within-host whole-genome deep sequencing and diversity analysis of RSV infection, this study reveals the dynamics of genomic diversity in the presence and absence of immune pressure, contributing to vaccine and treatment design (Grad et al., 2014).

Safety And Hazards

RSV is a serious health threat to children, particularly infants who are 6 months of age or younger or those with comorbidities, and to older adults . The risk of severe disease in adults is increased by the presence of underlying chronic pulmonary disease, circulatory conditions, and functional disability, and is associated with higher viral loads . RSV is also a nosocomial threat both to young infants and among immunocompromised and vulnerable individuals .

Orientations Futures

The RSV prophylaxis pipeline is robust with encouraging safety and efficacy profiles . Further innovation and evaluation are needed to tackle this deadly respiratory virus, yet there is much to be hopeful for as promising clinical development progresses . Regular monitoring of the circulating strains of RSV in different parts of the world could assist in the development of more effective vaccines and preventive measures .

Propriétés

IUPAC Name

N-(2-hydroxyethyl)-4-methoxy-N-methyl-3-(6-methyl-[1,2,4]triazolo[3,4-a]phthalazin-3-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O4S/c1-13-15-6-4-5-7-16(15)19-21-22-20(25(19)23-13)17-12-14(8-9-18(17)29-3)30(27,28)24(2)10-11-26/h4-9,12,26H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKHSOIYWKCMPHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=NN=C2C3=C(C=CC(=C3)S(=O)(=O)N(C)CCO)OC)C4=CC=CC=C14
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rsv-IN-1

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.